molecular formula C11H10F3NO B7808437 4-[2-(Trifluoromethyl)-phenoxy]butanenitrile

4-[2-(Trifluoromethyl)-phenoxy]butanenitrile

Cat. No.: B7808437
M. Wt: 229.20 g/mol
InChI Key: WVJUMXCZILELHD-UHFFFAOYSA-N
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Description

4-[2-(Trifluoromethyl)-phenoxy]butanenitrile is a fascinating compound with a molecular structure that features a trifluoromethyl group, a phenoxy group, and a butanenitrile chain

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • Aromatic Nucleophilic Substitution: : The phenol derivative reacts with 4-chlorobutanenitrile under basic conditions to form 4-[2-(Trifluoromethyl)-phenoxy]butanenitrile.

    • Reagents and Conditions: : Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) as the base, in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at a temperature range of 80-100°C.

  • Industrial Production Methods

    • Continuous Flow Synthesis: : Utilizing continuous flow reactors can optimize the yield and purity, ensuring consistent production scales suitable for industrial applications.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : Undergoes oxidation reactions to form corresponding acids or alcohols.

    • Reduction: : Nitrile group can be reduced to amines using hydrogenation catalysts.

    • Substitution: : Phenoxy group can participate in nucleophilic substitution reactions.

  • Common Reagents and Conditions

    • Oxidation Reagents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    • Reduction Reagents: : Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    • Substitution Conditions: : Sodium hydride (NaH), potassium tert-butoxide (KOt-Bu).

  • Major Products

    • Oxidation: : Trifluoromethylphenoxybutanoic acid.

    • Reduction: : 4-[2-(Trifluoromethyl)-phenoxy]butanamine.

    • Substitution: : Varied phenoxy- and nitrile- substituted derivatives.

Scientific Research Applications

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Investigated for its bioactivity in various biochemical pathways.

  • Medicine: : Potential therapeutic applications due to its structural properties.

  • Industry: : Utilized in the manufacture of advanced materials and pharmaceuticals.

Mechanism of Action

  • Mechanism: : Interacts with molecular targets via its trifluoromethyl and phenoxy groups, influencing electron distribution and reactivity.

  • Molecular Targets and Pathways: : Engages in pathways involving oxidative stress, enzyme inhibition, and protein binding.

Comparison with Similar Compounds

  • Similar Compounds

    • 4-[2-(Fluoromethyl)-phenoxy]butanenitrile

    • 4-[2-(Chloromethyl)-phenoxy]butanenitrile

    • 4-[2-(Bromomethyl)-phenoxy]butanenitrile

  • Uniqueness

    • The trifluoromethyl group enhances the lipophilicity and metabolic stability compared to its fluorinated, chlorinated, and brominated counterparts.

Properties

IUPAC Name

4-[2-(trifluoromethyl)phenoxy]butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)9-5-1-2-6-10(9)16-8-4-3-7-15/h1-2,5-6H,3-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJUMXCZILELHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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